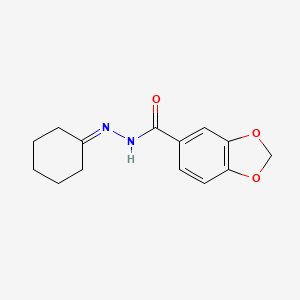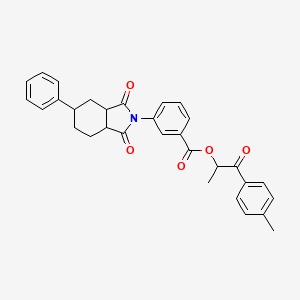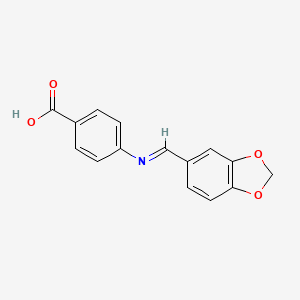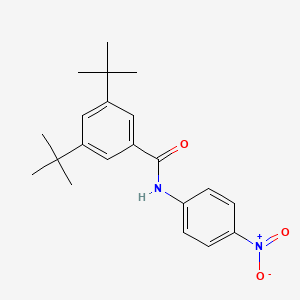![molecular formula C18H25NO5 B12469124 5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexyloxycarbonyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with hexanol to form 4-(hexyloxy)benzoic acid. This intermediate is then subjected to a carbamoylation reaction with butanoic acid derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxycarbonyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Known for its antibacterial and antinociceptive properties.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: Investigated for its anticancer and anti-leishmanial activities
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(4-hexoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25NO5/c1-2-3-4-5-13-24-18(23)14-9-11-15(12-10-14)19-16(20)7-6-8-17(21)22/h9-12H,2-8,13H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
CHAPKRLWMALTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]dodecanamide (non-preferred name)](/img/structure/B12469053.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12469058.png)
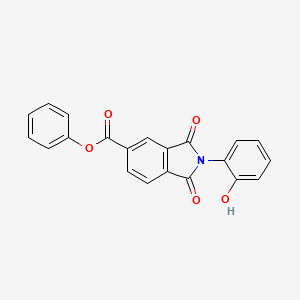
![N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)-3-oxopentanamide](/img/structure/B12469072.png)
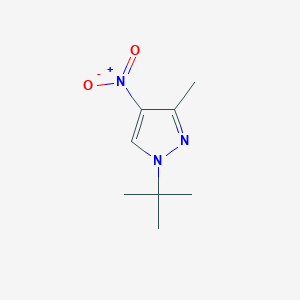
![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
![2-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12469078.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)
